3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde
CAS No.:
Cat. No.: VC17833786
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9FN2O |
---|---|
Molecular Weight | 204.20 g/mol |
IUPAC Name | 3-fluoro-4-(4-methylpyrazol-1-yl)benzaldehyde |
Standard InChI | InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3 |
Standard InChI Key | GCORKXXPPREKOJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)F |
Introduction
3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde is a fluorinated aromatic aldehyde derivative containing a pyrazole ring. This compound is significant in the field of organic chemistry due to its structural features, which make it a potential candidate for various synthetic and pharmacological applications. The presence of a fluorine atom and a pyrazole moiety contributes to its chemical reactivity and biological activity.
Structural Representation
The structure of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde can be represented as follows:
Feature | Details |
---|---|
2D Structure | A benzene ring with fluorine, aldehyde, and pyrazole substituents. |
SMILES Notation | CC1=NN(C=C1)C2=CC(=CC(=C2)C=O)F |
InChIKey | MWUWZNKKMJGAGD-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of compounds similar to 3-Fluoro-4-(4-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves:
-
Formation of the Pyrazole Ring: A reaction between hydrazines and β-diketones under acidic or basic conditions.
-
Substitution on the Benzene Ring: Introduction of fluorine via electrophilic aromatic substitution or other fluorination techniques.
-
Aldehyde Functionalization: Vilsmeier-Haack reaction is commonly used to introduce the aldehyde group onto an aromatic ring.
Applications and Biological Significance
The compound's structure suggests potential applications in:
-
Pharmaceuticals: Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities .
-
Material Science: Fluorinated aromatic compounds are often used in designing advanced materials due to their thermal stability and electronic properties.
-
Synthetic Intermediates: The aldehyde group makes this compound versatile for further chemical transformations.
Analytical Data
The characterization of this compound can be achieved using standard spectroscopic techniques:
-
Infrared (IR): Detection of characteristic aldehyde () stretching vibrations around 1700 cm.
-
Nuclear Magnetic Resonance (NMR):
-
-NMR: Signals corresponding to aromatic protons, aldehyde proton, and methyl group.
-
-NMR: Peaks for aromatic carbons, carbonyl carbon, and methyl carbon.
-
-
Mass Spectrometry (MS): Molecular ion peak at , confirming the molecular weight.
Comparison with Related Compounds
A comparison with structurally similar compounds highlights its unique features:
Compound | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|
3-Fluoro-5-(3-methylpyrazol-1-yl)benzaldehyde | 204.20 | Fluorine, aldehyde, pyrazole |
2-Fluoro-6-(4-methylpyrazol-1-yl)benzaldehyde | 204.20 | Fluorine, aldehyde, pyrazole |
Research Findings
Studies on related pyrazole derivatives indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume